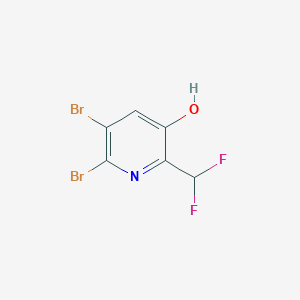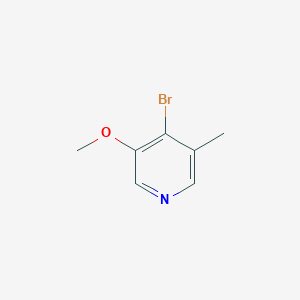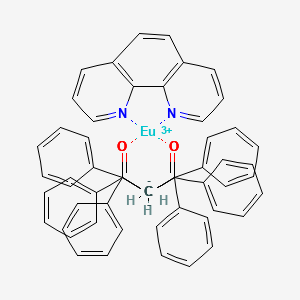
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline” is a coordination complex that consists of 1,3-diphenylpropane-1,3-dione, europium(3+), and 1,10-phenanthroline. This complex is known for its luminescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropane-1,3-dione can be synthesized through the Claisen condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium ethoxide . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Europium(3+) complexes with 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline can be prepared by mixing the ligands with europium chloride in a suitable solvent such as ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting complex is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this complex involves large-scale synthesis of the individual components followed by their coordination. The process is optimized for high yield and purity, often involving automated systems for mixing, reaction control, and purification .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: α-Iodo derivatives of 1,3-diphenylpropane-1,3-dione.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is extensively used in scientific research due to its unique luminescent properties . Some of the key applications include:
Chemistry: Used as a luminescent probe in various chemical reactions and processes.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mecanismo De Acción
The luminescent properties of the complex arise from the energy transfer between the ligands and the europium ion. Upon excitation, the ligands absorb energy and transfer it to the europium ion, which then emits light. This process involves several molecular orbitals and pathways, including the π-π* transitions in the ligands and the f-f transitions in the europium ion .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1,3-butanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- Hexafluoroacetylacetone
Uniqueness
The 1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is unique due to its high luminescence efficiency and stability. The combination of 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline as ligands provides a synergistic effect, enhancing the overall luminescent properties of the europium ion .
Propiedades
Fórmula molecular |
C57H41EuN2O6 |
|---|---|
Peso molecular |
1001.9 g/mol |
Nombre IUPAC |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
Clave InChI |
WXUAPKMSUYUWBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
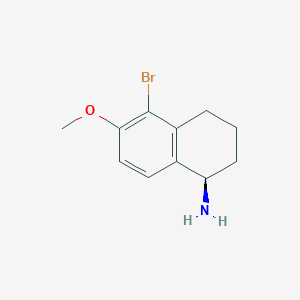
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
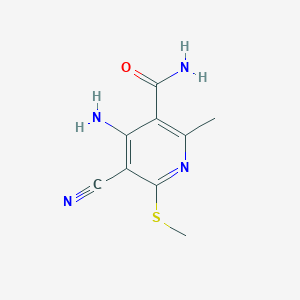
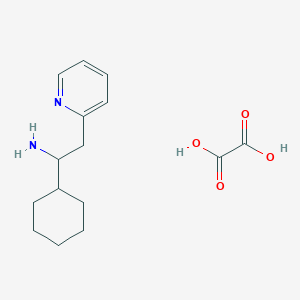


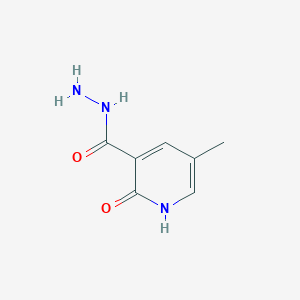
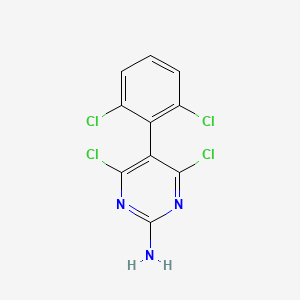
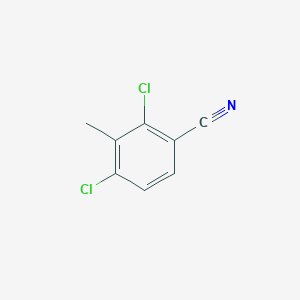
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
